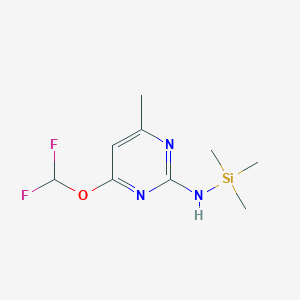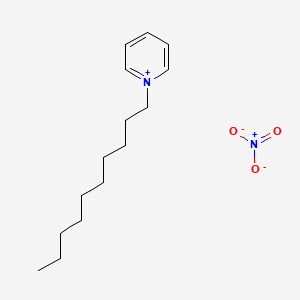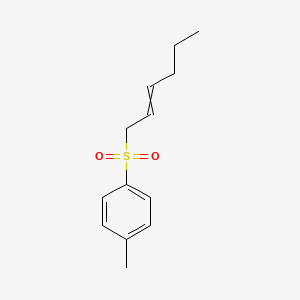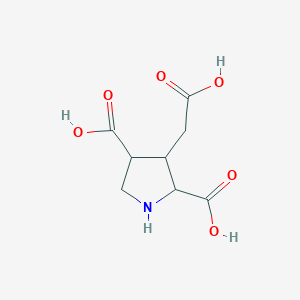![molecular formula C15H7Cl2NO4 B14359628 5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one CAS No. 93296-42-5](/img/structure/B14359628.png)
5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzofuran core substituted with chlorine and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one typically involves the condensation of 5,6-dichloro-2-benzofuran-1(3H)-one with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzofuran core can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichloro-2-benzofuran-1(3H)-one: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity.
4-Nitrobenzaldehyde: While it contains the nitrophenyl group, it lacks the benzofuran core, limiting its applications.
Uniqueness
5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one is unique due to the combination of the benzofuran core and the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
93296-42-5 |
|---|---|
Molekularformel |
C15H7Cl2NO4 |
Molekulargewicht |
336.1 g/mol |
IUPAC-Name |
5,6-dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C15H7Cl2NO4/c16-12-6-10-11(7-13(12)17)15(19)22-14(10)5-8-1-3-9(4-2-8)18(20)21/h1-7H |
InChI-Schlüssel |
IAFSYQMJIGSMNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C3=CC(=C(C=C3C(=O)O2)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)
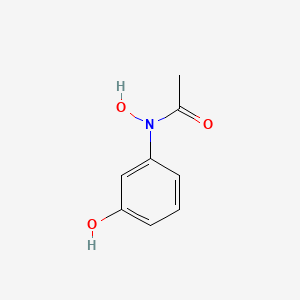
![9-(15-Methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,12,14(19),15,17-octaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one](/img/structure/B14359570.png)
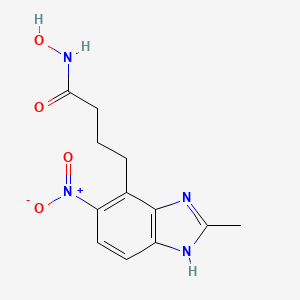
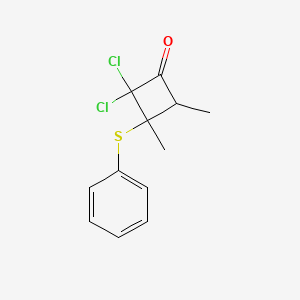
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
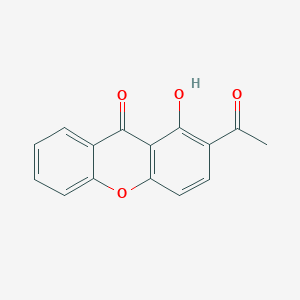
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
